2,3,4-Tribromo-6-methylpyridine
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Overview
Description
2,3,4-Tribromo-6-methylpyridine is a brominated pyridine derivative with the molecular formula C₆H₄Br₃N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tribromo-6-methylpyridine typically involves the bromination of 6-methylpyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, and 4 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification methods to obtain the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tribromo-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki Coupling: Palladium catalysts and arylboronic acids are used under mild conditions to achieve the desired coupling.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products:
Scientific Research Applications
2,3,4-Tribromo-6-methylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Material Science: Investigated for its potential as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2,3,4-Tribromo-6-methylpyridine in various reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine atoms. This activation facilitates nucleophilic substitution and coupling reactions, allowing for the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Tribromo-6-methylpyridine
- 2,4,6-Tribromo-3-methylpyridine
- 2,3,4-Tribromo-5-methylpyridine
Uniqueness
2,3,4-Tribromo-6-methylpyridine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of derivatives that can be synthesized.
Properties
Molecular Formula |
C6H4Br3N |
---|---|
Molecular Weight |
329.81 g/mol |
IUPAC Name |
2,3,4-tribromo-6-methylpyridine |
InChI |
InChI=1S/C6H4Br3N/c1-3-2-4(7)5(8)6(9)10-3/h2H,1H3 |
InChI Key |
LFTYXASNURBGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)Br)Br)Br |
Origin of Product |
United States |
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